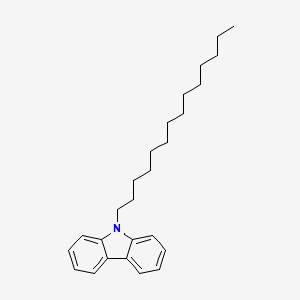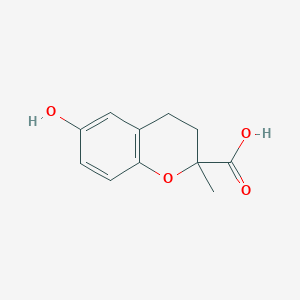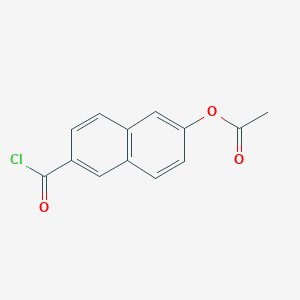
N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, a sulfonamide group, and a trifluoroacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide typically involves the following steps:
Sulfonamide Formation: The addition of a sulfonamide group to the phenyl ring.
Trifluoroacetamide Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom or the reduction of the sulfonamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: De-brominated or reduced sulfonamide products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new materials and catalysts.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The trifluoroacetamide moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
- N-(2-fluoro-4-sulfamoyl-phenyl)-2-(2-thienyl)acetamide
- N-(2-bromo-4-sulfamoyl-phenyl)-2-phenyl-acetamide
Comparison:
- N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties.
- The bromine atom in this compound may confer different reactivity compared to the fluorine or phenyl groups in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H6BrF3N2O3S |
|---|---|
Molecular Weight |
347.11 g/mol |
IUPAC Name |
N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H6BrF3N2O3S/c9-5-3-4(18(13,16)17)1-2-6(5)14-7(15)8(10,11)12/h1-3H,(H,14,15)(H2,13,16,17) |
InChI Key |
ITZHMIAPQMYPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
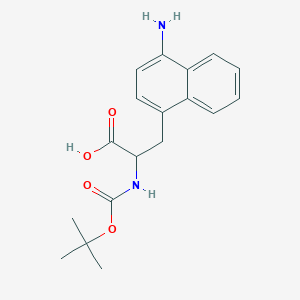

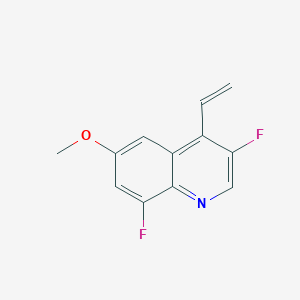
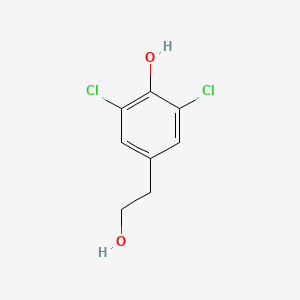
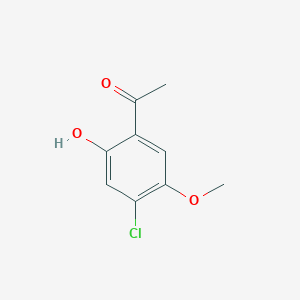
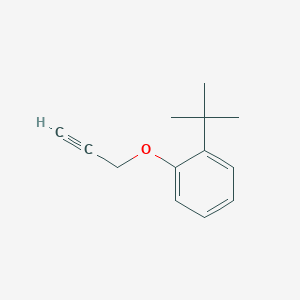
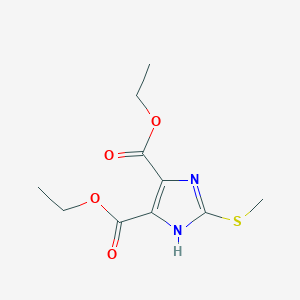
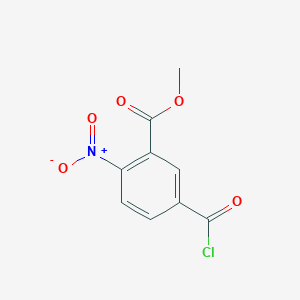
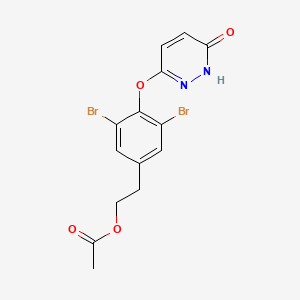
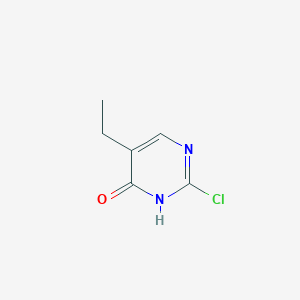
![5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-](/img/structure/B8648968.png)
